
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine is a complex peptide compound It is composed of multiple amino acids, including proline, ornithine, leucine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and can be automated, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.
Substitution: This reaction can replace specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-phenylalanine
- D-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- L-Alanyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-prolylglycine
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-leucylglycyl-L-prolyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
654638-36-5 |
|---|---|
Fórmula molecular |
C45H74N12O10 |
Peso molecular |
943.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H74N12O10/c1-26(2)23-30(37(59)50-25-36(58)54-19-9-15-34(54)42(64)55-20-8-14-33(55)40(62)53-31(44(66)67)24-27(3)4)52-39(61)32-13-7-21-56(32)43(65)35-16-10-22-57(35)41(63)29(12-6-18-49-45(46)47)51-38(60)28-11-5-17-48-28/h26-35,48H,5-25H2,1-4H3,(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,66,67)(H4,46,47,49)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
PLAUYDDXJLRFIU-DZCXQCEKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5 |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


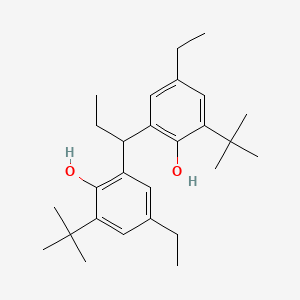
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

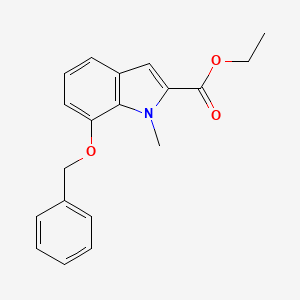
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
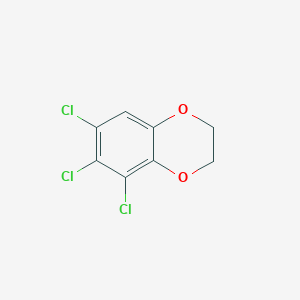
![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)
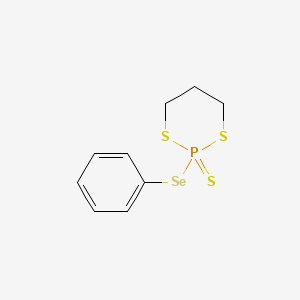

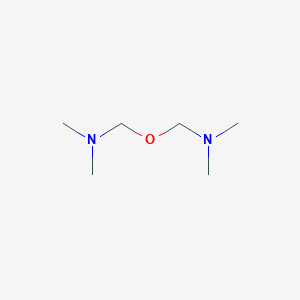
![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)
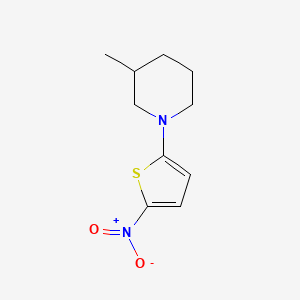
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)
